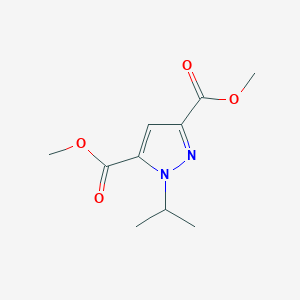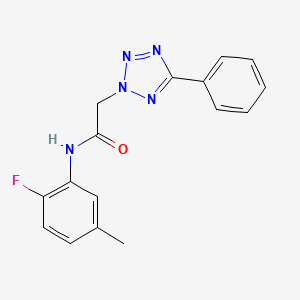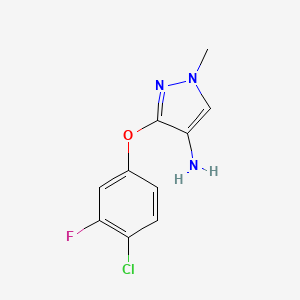![molecular formula C20H26N6O2S B14923352 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14923352.png)
2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the construction of the pyrazole and pyridine rings, followed by their fusion. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially disrupt these processes, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential.
Properties
Molecular Formula |
C20H26N6O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C20H26N6O2S/c1-26-18-16(17(25-26)12-6-7-12)14(9-15(22-18)11-4-5-11)19(27)23-24-20(29)21-10-13-3-2-8-28-13/h9,11-13H,2-8,10H2,1H3,(H,23,27)(H2,21,24,29) |
InChI Key |
JYJMCYWOFDFHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NCC4CCCO4)C(=N1)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14923271.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14923273.png)
![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923278.png)
![1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14923286.png)
![4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline](/img/structure/B14923291.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14923303.png)
![1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14923309.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B14923323.png)

![N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide](/img/structure/B14923347.png)
![3-Methyl-1,5-Dihydropyrazolo[4,3-C]pyrazole](/img/structure/B14923360.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14923366.png)

